![molecular formula C11H16N6 B1415398 [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine CAS No. 1105196-26-6](/img/structure/B1415398.png)
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine
Overview
Description
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine, also known as PDP or PDPy, is a chemical compound that has been studied for its potential therapeutic effects in various medical fields.
Mechanism of Action
The mechanism of action of [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is not fully understood, but it is believed to act on various signaling pathways in cells. [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell cycle regulation. [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has also been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to inhibit cell growth and induce apoptosis through the regulation of cell cycle and apoptosis-related proteins. In neurological disorders, [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to have neuroprotective effects and improve cognitive function through the regulation of neurotransmitters and neuronal signaling pathways. In cardiovascular disease, [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to have vasodilatory effects and improve cardiac function through the regulation of vascular tone and cardiac contractility.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine in lab experiments is its potential therapeutic effects in various medical fields, which could lead to the development of new drugs for the treatment of cancer, neurological disorders, and cardiovascular disease. However, one limitation of using [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine in lab experiments is its potential toxicity, as high doses of [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine have been shown to induce cell death in non-cancer cells.
Future Directions
For research on [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine could include further studies on its mechanism of action, as well as its potential therapeutic effects in other medical fields. Other areas of research could include the development of new drugs based on the structure of [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine, as well as the optimization of the synthesis method for [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine to improve its yield and purity. Additionally, further studies on the potential toxicity of [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine could help to determine its safety for use in humans.
In conclusion, [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine is a chemical compound that has been studied for its potential therapeutic effects in various medical fields. Its synthesis method involves a series of chemical reactions, and its mechanism of action is not fully understood. [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to have various biochemical and physiological effects in cells and organisms, and its potential therapeutic effects could lead to the development of new drugs for the treatment of cancer, neurological disorders, and cardiovascular disease. However, its potential toxicity and limitations for lab experiments should also be taken into consideration. Further research on [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine could lead to new insights into its potential therapeutic effects and the development of new drugs for the treatment of various medical conditions.
Scientific Research Applications
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been studied for its potential therapeutic effects in various medical fields, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurological disorders, [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular disease, [2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine has been shown to have vasodilatory effects and improve cardiac function.
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c12-3-6-17-11-9(7-15-17)10(13-8-14-11)16-4-1-2-5-16/h7-8H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJRHPHHHYZCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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